Technical Deep Dive: Human Galanin (1-19) Sequence Homology & Pharmacological Implications
Technical Deep Dive: Human Galanin (1-19) Sequence Homology & Pharmacological Implications
[1]
Executive Summary
The neuropeptide Galanin is a pleiotropic modulator involved in nociception, cognition, and metabolic regulation.[1] While full-length human Galanin consists of 30 amino acids, the N-terminal fragment Galanin (1-19) represents the functional core required for high-affinity binding to the three G-protein coupled receptors (GALR1, GALR2, and GALR3).[1]
This guide provides a rigorous technical analysis of the Human Galanin (1-19) sequence, contrasting it with key model species (Rat, Porcine) to elucidate evolutionary conservation.[1] It details the structural basis of receptor interaction, outlines validated experimental protocols for synthesis and binding assessment, and discusses the therapeutic implications of this specific fragment.
Sequence Homology Analysis
The biological activity of Galanin is strictly localized to its N-terminus. Unlike the C-terminus, which varies significantly across species and is primarily involved in protecting the peptide from proteolytic degradation, the N-terminal region is highly conserved.[2]
Interspecies Alignment (Residues 1-19)[1]
The following table presents a residue-by-residue alignment of the Human Galanin (1-19) fragment against the standard Rat and Porcine sequences.
| Position | Human (Homo sapiens) | Rat (Rattus norvegicus) | Porcine (Sus scrofa) | Conservation Status |
| 1 | Gly (G) | Gly (G) | Gly (G) | Identical |
| 2 | Trp (W) | Trp (W) | Trp (W) | Identical |
| 3 | Thr (T) | Thr (T) | Thr (T) | Identical |
| 4 | Leu (L) | Leu (L) | Leu (L) | Identical |
| 5 | Asn (N) | Asn (N) | Asn (N) | Identical |
| 6 | Ser (S) | Ser (S) | Ser (S) | Identical |
| 7 | Ala (A) | Ala (A) | Ala (A) | Identical |
| 8 | Gly (G) | Gly (G) | Gly (G) | Identical |
| 9 | Tyr (Y) | Tyr (Y) | Tyr (Y) | Identical |
| 10 | Leu (L) | Leu (L) | Leu (L) | Identical |
| 11 | Leu (L) | Leu (L) | Leu (L) | Identical |
| 12 | Gly (G) | Gly (G) | Gly (G) | Identical |
| 13 | Pro (P) | Pro (P) | Pro (P) | Identical |
| 14 | His (H) | His (H) | His (H) | Identical |
| 15 | Ala (A) | Ala (A) | Ala (A) | Identical |
| 16 | Val (V) | Ile (I) | Ile (I) | Conservative Subst. |
| 17 | Gly (G) | Asp (D) | Asp (D) | Divergent |
| 18 | Asn (N) | Asn (N) | Asn (N) | Identical |
| 19 | His (H) | His (H) | His (H) | Identical |
Key Homology Insights
-
The Pharmacophore (1-15): Residues 1 through 15 are 100% identical across Human, Rat, and Porcine species.[1] This region forms the "pharmacophore" essential for receptor activation.
-
The Divergence Point (16-17):
-
Position 16: Human possesses Valine (Val), while Rat/Porcine possess Isoleucine (Ile).[1] Both are hydrophobic, maintaining the structural character of the alpha-helix.
-
Position 17: This is the most significant difference. Human Galanin contains Glycine (Gly), a small non-polar residue, whereas Rat and Porcine contain Aspartic Acid (Asp), a negatively charged residue.[1] This difference can influence solubility and specific receptor sub-site interactions in human vs. rodent models.
-
Structural Biology & Receptor Interaction[3][4][5]
Understanding the interaction between Galanin (1-19) and the GALR receptors is critical for drug design. The peptide adopts an N-terminal
The Pharmacophore Map
Structure-Activity Relationship (SAR) studies have identified specific residues as critical for binding affinity (
-
Trp-2: The most critical residue. Indole ring stacking is essential for hydrophobic pocket interaction. Substitution with D-Trp abolishes affinity.[3]
-
Asn-5 & Tyr-9: Form hydrogen bonds with receptor extracellular loops (ECLs) and transmembrane (TM) helices.[1]
-
Gly-1: The free N-terminal amine is required for hydrogen bonding with Glu residues in the receptor (e.g., Glu32 in GALR1). Acetylation of the N-terminus significantly reduces affinity.
Interaction Logic Diagram
The following diagram illustrates the logical interaction between the Galanin (1-19) peptide residues and the GALR receptor domains.
Caption: Interaction map highlighting critical pharmacophore residues of Galanin (1-19) and their receptor targets.
Experimental Workflows
For researchers utilizing Human Galanin (1-19), establishing a robust workflow for synthesis and validation is paramount.[1] The following protocols ensure high purity and accurate binding data.
Synthesis & Purification (SPPS)
Galanin (1-19) is synthesized using Fmoc solid-phase peptide synthesis.[1]
-
Resin Selection: Use a pre-loaded Wang resin (for C-terminal acid) or Rink Amide resin (if C-terminal amidation is required, though Human 1-19 is typically a free acid fragment of the 1-30 parent).[1]
-
Coupling: HBTU/HOBt or HATU activation with 4-fold excess of Fmoc-amino acids.
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) cocktail for 2-3 hours.
-
Purification: Reverse-phase HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (0.1% TFA).[1]
-
QC: ESI-MS to verify Mass (Human 1-19 MW
1964.2 Da).[1]
Receptor Binding Assay (Radioligand)
To validate the biological activity of the synthesized 1-19 fragment against the full-length peptide.
-
Cell Line: CHO or HEK293 cells stably expressing Human GALR1 or GALR2.[1]
-
Membrane Prep: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4), centrifuge at 40,000 x g.
-
Ligand: Use
I-Galanin (full length) as the radioligand (approx. 2000 Ci/mmol).[1] -
Competition: Incubate membranes with fixed
I-Galanin (0.1 nM) and increasing concentrations ( to M) of Human Galanin (1-19). -
Incubation: 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity. Calculate
and convert to using the Cheng-Prusoff equation.
Workflow Visualization
Caption: Step-by-step workflow from peptide synthesis to pharmacological validation.
Therapeutic Implications
The high conservation of the 1-19 fragment suggests that data derived from rodent models (using Rat 1-19) is largely translatable to human biology, provided the slight C-terminal divergence (G17D) is accounted for in solubility profiles.[1]
-
Agonist Potential: Galanin (1-19) retains nanomolar affinity for GALR1 and GALR2, making it a potent agonist tool compound.[1] However, it lacks the metabolic stability of the full-length peptide due to the exposed C-terminus.
-
Drug Design: Novel therapeutics often modify the N-terminus (e.g., N-methylation) to prevent degradation while maintaining the pharmacophore.[1] The 1-19 fragment serves as the scaffold for these modifications.
-
Neurological Targets: Given its ability to modulate neurotransmitter release, Galanin (1-19) analogs are investigated for epilepsy (anticonvulsant) and neuropathic pain.[1]
References
-
Sequence & Homology
-
Receptor Binding & Structure
-
Experimental Protocols
Sources
- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 4. Galanin receptors in GtoPdb v.2025.3 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 5. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]
- 6. Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]
- 8. [Structure-function studies of galanin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. pnas.org [pnas.org]
- 14. Galanin - Wikipedia [en.wikipedia.org]
- 15. biomed.cas.cz [biomed.cas.cz]
- 16. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 17. Delineation of the peptide binding site of the human galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
